molecular formula C27H23N3O3S B298619 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile

2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile

Katalognummer B298619
Molekulargewicht: 469.6 g/mol
InChI-Schlüssel: QYTAMAVRBPCAEG-CYNRLTQQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile is a chemical compound with molecular formula C31H28N4O4S. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This compound has attracted significant attention in the scientific community due to its potential applications in the treatment of type 2 diabetes mellitus.

Wirkmechanismus

The mechanism of action of 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile involves inhibition of the enzyme 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile. 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile, this compound increases the levels of these hormones, which in turn stimulate insulin secretion and reduce glucagon secretion. This leads to improved glycemic control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have several biochemical and physiological effects. It increases the levels of incretin hormones such as GLP-1 and GIP, which stimulate insulin secretion and reduce glucagon secretion. This leads to improved glycemic control in patients with type 2 diabetes mellitus. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile in lab experiments include its potent inhibitory activity against 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile, which makes it a useful tool for studying the role of this enzyme in the regulation of blood glucose levels. Additionally, this compound has been extensively studied in preclinical and clinical trials, which makes it a well-characterized compound for use in lab experiments.
The limitations of using this compound in lab experiments include its high cost and limited availability. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.

Zukünftige Richtungen

For research on 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile include the development of more potent and selective 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile inhibitors, as well as the investigation of its potential applications in the treatment of other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and limitations.

Synthesemethoden

The synthesis of 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile involves several steps. The first step is the condensation of 2-methoxy-4-formylphenol and 3-ethyl-4-amino-5-mercapto-1,2,4-triazole in the presence of acetic acid to form the intermediate compound 4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenol. The second step involves the reaction of this intermediate with benzyl bromide in the presence of potassium carbonate to form the compound 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzene. The final step involves the reaction of this compound with sodium cyanide in the presence of potassium carbonate to form the desired product.

Wissenschaftliche Forschungsanwendungen

2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been extensively studied for its potential applications in the treatment of type 2 diabetes mellitus. 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile inhibitors like this compound are known to increase the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce glucagon secretion. This leads to improved glycemic control in patients with type 2 diabetes mellitus.

Eigenschaften

Produktname

2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile

Molekularformel

C27H23N3O3S

Molekulargewicht

469.6 g/mol

IUPAC-Name

2-[[4-[(E)-(3-ethyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]methyl]benzonitrile

InChI

InChI=1S/C27H23N3O3S/c1-3-30-26(31)25(34-27(30)29-22-11-5-4-6-12-22)16-19-13-14-23(24(15-19)32-2)33-18-21-10-8-7-9-20(21)17-28/h4-16H,3,18H2,1-2H3/b25-16+,29-27?

InChI-Schlüssel

QYTAMAVRBPCAEG-CYNRLTQQSA-N

Isomerische SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC)/SC1=NC4=CC=CC=C4

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC)SC1=NC4=CC=CC=C4

Kanonische SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC)SC1=NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.